molecular formula C9H17N5 B13321141 N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13321141
M. Wt: 195.27 g/mol
InChI Key: BEZAFXLCWBURPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other green chemistry approaches are likely to be explored for large-scale production due to their efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the triazolopyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway in gastric cancer cells, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in cell apoptosis and G2/M phase arrest, making it a valuable compound for anticancer research.

Comparison with Similar Compounds

N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with other triazolopyrimidine derivatives, such as:

These compounds share a similar triazolopyrimidine core but differ in their substituents and biological activities. The unique structure of this compound, particularly the presence of the N-methyl and isopropyl groups, contributes to its distinct biological properties and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

N-methyl-7-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C9H17N5/c1-6(2)7-4-5-11-9-12-8(10-3)13-14(7)9/h6-7H,4-5H2,1-3H3,(H2,10,11,12,13)

InChI Key

BEZAFXLCWBURPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCNC2=NC(=NN12)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.